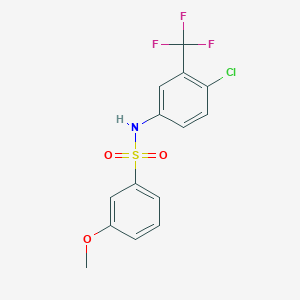

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-2-4-11(8-10)23(20,21)19-9-5-6-13(15)12(7-9)14(16,17)18/h2-8,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMISTZONTJOIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target .

Comparison with Similar Compounds

N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS: 424815-61-2)

This analog replaces the 3-methoxybenzenesulfonamide group with a simple benzenesulfonamide. SynHet produces this compound at >99% purity, emphasizing its role as a pharmaceutical intermediate .

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

This derivative introduces a butanamide chain and a methyl group, increasing lipophilicity. The extended alkyl chain may enhance membrane permeability but could reduce aqueous solubility. Such modifications are common in protease inhibitors or kinase-targeted therapies .

Pyrazole-Containing Sulfonamide (CAS: 955975-51-6)

The incorporation of a 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole moiety demonstrates how heterocyclic substituents can improve target specificity. The fluorine and methoxy groups on the benzene ring further fine-tune electronic properties, making this compound relevant in pesticide or antimicrobial research .

Key Structural Differences Table

Urea and Carbamate Derivatives

N,N′-Diarylurea Derivatives (CTPPU and CTP-(4-OH)-PU)

These compounds replace the sulfonamide group with a urea linkage (-NHCONH-). CTPPU and CTP-(4-OH)-PU exhibit anticancer activity against NSCLC cells, suggesting that the 4-chloro-3-(trifluoromethyl)phenyl group is critical for bioactivity. The hydroxyl group in CTP-(4-OH)-PU may improve solubility but reduce metabolic stability .

Sorafenib (4-(3-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide)

Sorafenib, a clinically approved kinase inhibitor, shares the 4-chloro-3-(trifluoromethyl)phenyl moiety but incorporates a picolinamide group and ureido linkage. Its success underscores the importance of trifluoromethyl and chloro substituents in target binding .

Indoline-Based Sulfonamides

Indoline Autophagy Inhibitors (e.g., Compound 51)

These derivatives integrate an indoline core and cyclopropanecarbonyl group, enhancing rigidity and binding to autophagy-related proteins. The sulfonamide group in compound 51 is retained for hydrogen-bonding interactions, while the indoline scaffold improves metabolic stability .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases hydrophobicity, which can enhance blood-brain barrier penetration but may require formulation adjustments.

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, as seen in CTP-(4-OH)-PU .

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Methoxy group : Contributes to electron-donating properties, affecting reactivity.

- Sulfonamide linkage : Known for its diverse pharmacological applications.

The molecular formula is , indicating the presence of chlorine, trifluoromethyl, and sulfonamide functional groups that are crucial for its biological activities .

Synthesis

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide typically involves multi-step reactions starting from 4-chloro-3-(trifluoromethyl)aniline. The process includes:

- Formation of the sulfonamide : Reaction with a suitable sulfonyl chloride.

- Purification : Recrystallization or chromatography to obtain pure product.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess potent activity against various bacterial strains:

| Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.4 μM | |

| Escherichia coli | 200 nM | |

| Proteus mirabilis | 6 µM |

These findings suggest that N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide may exhibit similar or enhanced antibacterial effects due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Notably, it has been identified as a potent inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). In vivo studies have shown that it effectively inhibits tumor growth in models resistant to conventional therapies like imatinib .

Case Studies

- Inhibition of c-KIT Mutants : A study highlighted the efficacy of related compounds against drug-resistant c-KIT mutants in mouse models, showcasing their potential as therapeutic agents for GISTs .

- Antibacterial Screening : Another investigation into the antibacterial properties of sulfonamides revealed that compounds with similar structures displayed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide?

Methodological Answer:

- Synthesis : Multi-step routes under controlled conditions (e.g., inert atmosphere, 60–80°C) to avoid side reactions. Key steps include sulfonylation of the aniline precursor and subsequent functionalization of the trifluoromethyl group .

- Characterization : Confirm structure via H/C NMR (to verify sulfonamide linkage and aromatic protons) and mass spectrometry (for molecular ion validation). HPLC (>95% purity threshold) ensures intermediate/final product purity .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence experimental design?

Methodological Answer:

- Key Groups :

- Sulfonamide (-SONH-) : Participates in hydrogen bonding, affecting solubility and target binding. Use polar aprotic solvents (e.g., DMF) to enhance reactivity in substitution reactions .

- Trifluoromethyl (-CF) : Electron-withdrawing effects stabilize intermediates; requires anhydrous conditions for reactions involving nucleophilic agents .

- Chlorophenyl Ring : Directs electrophilic substitution; monitor regioselectivity via LC-MS during functionalization .

Q. What analytical techniques are critical for verifying structural integrity and purity?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Assign peaks using DEPT-135 for carbon hybridization and 2D-COSY/HMBC for connectivity .

- HPLC-DAD : Monitor reaction progress with C18 columns (acetonitrile/water gradient) .

- Elemental Analysis : Validate empirical formula (±0.3% tolerance) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

- Stability Profile :

- Thermal : Decomposes >150°C; store at -20°C under argon .

- Light Sensitivity : Degrades via sulfonamide cleavage under UV; use amber vials .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH <3); neutralize reaction mixtures promptly .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Key Parameters :

- Temperature : Use microwave-assisted synthesis (80°C, 30 min) to accelerate sulfonylation .

- Catalysts : Pd(OAc) (5 mol%) enhances coupling efficiency for trifluoromethyl group introduction .

- Workflow : Employ DoE (Design of Experiments) to model solvent (e.g., THF vs. DMF) and reagent stoichiometry effects .

Q. What mechanistic insights exist for its participation in nucleophilic aromatic substitution?

Methodological Answer:

- Pathway Analysis :

- Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) reveal rate-limiting deprotonation of the sulfonamide NH .

- Isotopic Labeling : O-tracing in sulfonyl intermediates confirms retention of sulfonate oxygen during substitution .

Q. How can researchers identify biological targets for this compound in medicinal chemistry?

Methodological Answer:

- Screening Methods :

- SPR (Surface Plasmon Resonance) : Screen against kinase/receptor libraries (KD <10 µM cutoff) .

- Docking Simulations : Use AutoDock Vina to prioritize targets (e.g., COX-2) based on sulfonamide binding affinity .

- Cellular Assays : Validate via luciferase-based reporter gene assays (IC determination) .

Q. How should researchers address contradictory data on reaction outcomes in literature?

Methodological Answer:

- Case Study : Discrepancies in trifluoromethyl group reactivity may arise from solvent polarity. For example:

- Polar Solvents (DMF) : Favor SNAr pathways (yield: 70–80%) .

- Nonpolar Solvents (Toluene) : Promote radical pathways (yield: 40–50%) .

- Resolution : Replicate experiments with controlled humidity/purity metrics and report via Open Science Framework .

Q. What computational tools are recommended for modeling its interactions with biological targets?

Methodological Answer:

- Software Pipeline :

- Molecular Dynamics (GROMACS) : Simulate binding to COX-2 over 100 ns trajectories (RMSD <2.0 Å acceptable) .

- QM/MM (Gaussian) : Calculate activation energies for sulfonamide-enzyme interactions (B3LYP/6-31G* basis set) .

Q. How does structural modification of the chlorophenyl ring alter bioactivity compared to analogs?

Methodological Answer:

-

Comparative Analysis :

- Electron-Donating Groups (e.g., -OCH) : Reduce antibacterial potency (MIC increase from 2→8 µg/mL) .

- Electron-Withdrawing Groups (e.g., -NO) : Enhance kinase inhibition (IC from 10→2 nM) .

-

Data Table :

Substituent Bioactivity (IC/MIC) Target -OCH 8 µg/mL (MIC) S. aureus -NO 2 nM (IC) EGFR Kinase

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.